ácidos graxos heterocíclicos

Heterocyclic fatty acids are a class of organic compounds characterized by the presence of at least one heteroatom, such as nitrogen, oxygen, or sulfur, within a cyclic structure attached to a fatty acid chain. These molecules exhibit unique chemical properties and biological activities due to their combined functionalities.

Structurally, these compounds can be categorized into various subtypes based on the type of heterocyclic ring involved, such as pyrrolidone, oxazoline, thiazole, or pyridine rings. The presence of both a fatty acid moiety and a heterocyclic group endows them with diverse applications in pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, heterocyclic fatty acids are often used as precursors for synthesizing drugs due to their potential to modulate various biological pathways. They can serve as ligands for receptors or enzymes, acting as agonists or antagonists depending on the specific structural features. Additionally, they may possess antimicrobial, anti-inflammatory, or antioxidant properties.

In agrochemicals, these compounds can act as herbicides, fungicides, or pesticides by targeting specific plant or fungal mechanisms. Their ability to interact with biological membranes and enzymes makes them valuable in formulating effective crop protection products.

Overall, heterocyclic fatty acids represent a promising area for research and development across multiple sectors due to their multifunctional characteristics and potential therapeutic and industrial applications.

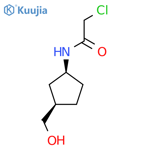

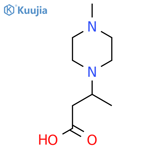

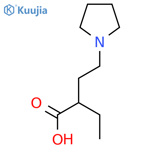

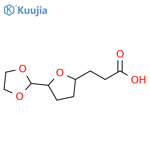

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

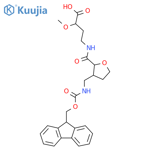

|

3-(4-Methylpiperazin-1-yl)butanoic acid | 1154994-31-6 | C9H18N2O2 |

|

2-(Oxolan-3-yl)oxolane-2-carboxylic acid | 1934400-57-3 | C9H14O4 |

|

2-ethyl-4-(pyrrolidin-1-yl)butanoic acid | 1782901-83-0 | C10H19NO2 |

|

2-(ethylsulfanyl)-7-oxaspiro3.5nonane-2-carboxylic acid | 1496672-97-9 | C11H18O3S |

|

3-5-(1,3-dioxolan-2-yl)oxolan-2-ylpropanoic acid, Mixture of diastereomers | 1989659-88-2 | C10H16O5 |

|

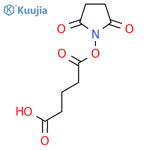

5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | 116920-04-8 | C9H11NO6 |

|

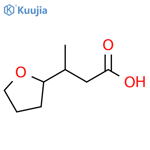

3-(oxolan-2-yl)butanoic acid | 250239-77-1 | C8H14O3 |

|

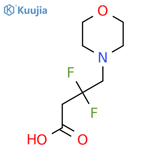

3,3-difluoro-4-(morpholin-4-yl)butanoic acid | 1785150-66-4 | C8H13F2NO3 |

|

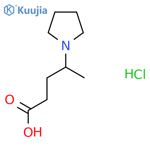

4-Pyrrolidin-1-ylpentanoic acid hydrochloride | 1185297-26-0 | C9H18ClNO2 |

|

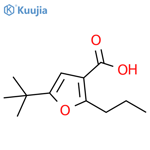

CID 83602187 | 1526773-24-9 | C12H18O3 |

Literatura Relacionada

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

Fornecedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados